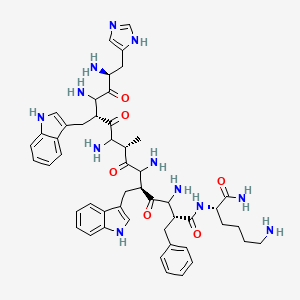
META060
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
META060 is multikinase inhibitor, which inhibits the activity of kinases (spleen tyrosine kinase, Bruton's tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3) associated with RA and inhibits beta-catenin phosphorylation. META060 also inhibits osteoclastogenesis as wells as inhibits IL-1beta-activated prostaglandin E(2), matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1 in RASFs. In mice with acute inflammation, oral administration of META060 reduced paw swelling similar to the effect of aspirin. In mice with CIA, META060 significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. Serum IL-6 concentrations in these mice were inhibited in a dose-dependent manner. META060 may have therapeutic potential in the treatment of inflammatory diseases. (Arthritis Rheum. 2010 Jun; 62(6):1683-92 )
Aplicaciones Científicas De Investigación
Anti-inflammatory and Immunomodulatory Effects
META060 has been identified as a potent inhibitor of multiple kinases in the NF-κB pathway, showcasing its ability to suppress inflammation without affecting constitutive COX-2 enzymatic activity. This was evidenced in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, where META060 dose-dependently inhibited prostaglandin E2 and nitric oxide formation, COX-2 abundance, and NF-κB activation. Moreover, META060's bioavailability in humans and its anti-inflammatory effect ex vivo were confirmed, making it a promising candidate for anti-inflammatory therapeutic applications (Desai et al., 2009).
Metabolic and Obesity-Related Benefits
Research on META060 has also extended to metabolic health, particularly in the context of obesity and insulin resistance. A study demonstrated that META060 could mitigate weight gain, improve body composition, and enhance metabolic flexibility in a high-fat-diet-fed mouse model. This suggests its potential therapeutic value in managing obesity and insulin resistance, prompting further investigation into its mechanisms of action (Vroegrijk et al., 2013).
Cardiovascular Health
Further research highlighted META060's capacity to attenuate TNF-α-activated inflammation, endothelial-monocyte interactions, and matrix metalloproteinase-9 expression. By inhibiting NF-κB and AP-1 in THP-1 monocytes, META060 demonstrates potential for preventing or treating cardiovascular diseases by ameliorating inflammation and plaque destabilization, key factors in atherosclerosis (Desai et al., 2012).
Rheumatoid Arthritis and Bone Health
Additionally, the impact of META060 on rheumatoid arthritis and bone health has been explored. It was shown to inhibit osteoclastogenesis and matrix metalloproteinases in vitro, and reduce bone and cartilage degradation in a mouse model of rheumatoid arthritis. These findings suggest META060's efficacy in reducing swelling and inhibiting bone and cartilage destruction in chronic inflammation, warranting further clinical testing for its therapeutic potential in inflammatory diseases (Konda et al., 2010).
Propiedades
Nombre del producto |
META060 |
|---|---|
Nombre IUPAC |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
META-060; META060; META 060 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



